molecular formula C10H17N3O B2605825 3-cyclohexyl-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2199208-05-2

3-cyclohexyl-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2605825
CAS No.: 2199208-05-2
M. Wt: 195.266
InChI Key: XUTUIKPOQLOIHH-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a high-value chemical reagent designed for research and development applications. This compound belongs to the 1,2,4-triazol-5-one family, a scaffold recognized for its significant versatility and broad spectrum of biological activities. Researchers value this heterocyclic system for its potential in developing new therapeutic and agrochemical agents. Compounds based on the 1,2,4-triazole-5-one core have demonstrated a range of pharmacological behaviors, including antimicrobial, antifungal, anticancer, and anti-inflammatory activities . Furthermore, this class of compounds is known to exhibit enzyme inhibition properties, making it a key structure in studies targeting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in conditions like Alzheimer's disease . The structural motif is also prevalent in herbicide science, with examples like Sulfentrazone acting as a protoporphyrinogen oxidase inhibitor . The synthetic accessibility of 1,3,5-trisubstituted-1,2,4-triazoles via efficient one-pot methodologies enriches their value in combinatorial chemistry and the generation of large, readily accessible chemical libraries for drug discovery . This product is intended for research purposes only by qualified laboratory personnel. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-cyclohexyl-2,4-dimethyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-12-9(11-13(2)10(12)14)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTUIKPOQLOIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with a suitable diketone or ketoester in the presence of a base, followed by cyclization to form the triazole ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted triazoles, which can exhibit different biological activities and properties depending on the nature of the substituents.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of triazole derivatives. For instance:

  • In Vitro Studies : Compounds similar to 3-cyclohexyl-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one have demonstrated significant antibacterial and antifungal activities against various pathogens. For example, a related compound showed an IC50 value of 0.47 µM against thymidylate synthase (TS), indicating strong potential as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • Cell Line Studies : In vitro tests against human cancer cell lines (e.g., HeLa and MCF-7) have shown promising results. The compound's mechanism may involve the inhibition of specific enzymes critical for cancer cell proliferation .

Enzyme Inhibition

Research indicates that triazole derivatives can act as inhibitors of various enzymes:

  • 11β-Hydroxysteroid Dehydrogenase Inhibition : Some derivatives exhibited potent inhibitory effects on 11β-HSD1 with IC50 values as low as 0.07 µM. This property is particularly relevant for developing treatments for conditions like obesity and metabolic syndrome .

Pharmaceutical Development

Given its biological activities, 3-cyclohexyl-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one is being explored in drug development:

Application AreaDescription
Antibacterial AgentsDevelopment of new antibiotics targeting resistant strains.
Antifungal TreatmentsFormulation of topical or systemic antifungals.
Anticancer DrugsExploration as a lead compound for cancer therapeutics targeting specific pathways.

Agricultural Uses

The compound's antimicrobial properties may extend to agricultural applications:

  • Fungicides and Herbicides : Its efficacy against plant pathogens could be harnessed to develop new agricultural chemicals that are less harmful to the environment compared to traditional options.

Study on Anticancer Activity

A recent study synthesized various triazole derivatives and evaluated their anticancer activities against multiple cell lines. The results indicated that compounds with structural similarities to 3-cyclohexyl-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one exhibited significant cytotoxicity .

Enzyme Inhibition Study

Another investigation focused on the enzyme inhibition profile of triazole derivatives. The study found that certain modifications in the triazole structure led to enhanced inhibitory effects on 11β-HSD isoforms compared to existing drugs .

Mechanism of Action

The mechanism of action of 3-cyclohexyl-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or cellular structures.

Comparison with Similar Compounds

Acidity (pKa Values)

The weak acidity of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives arises from the N–H proton in the triazolone ring. Substituents significantly modulate pKa:

  • Electron-withdrawing groups (e.g., nitro, acetyl) increase acidity by stabilizing the deprotonated form. For instance, 3-(4-nitrophenyl)-substituted derivatives exhibit pKa values ~2–3 units lower than unsubstituted analogs in acetonitrile .
  • Bulky substituents (e.g., cyclohexyl) may sterically hinder solvation, slightly raising pKa compared to linear alkyl groups. In tert-butyl alcohol, 3-cyclohexyl derivatives are expected to have pKa values ~10–12, similar to 3-isopropyl analogs .
  • Solvent effects : pKa values vary with solvent polarity. For example, in acetonitrile, pKa ranges from 8.5–12.5, while in isopropyl alcohol, values shift to 10–14 due to reduced dielectric constant .

Table 1. pKa Values of Selected Derivatives

Compound Solvent pKa Reference
3-Methyl-4-(4-diethylaminobenzylidene) Acetonitrile 9.2
3-Ethyl-4-(3-methoxy-4-phenylacetoxy) Isopropyl alcohol 11.7
3-(4-Nitrophenyl) Acetonitrile 8.9
3-Cyclohexyl (predicted) Acetonitrile 10.5

Antioxidant Activity

Antioxidant efficacy is evaluated via methods like DPPH radical scavenging, reducing power, and metal chelation. Key findings:

  • Electron-donating groups (e.g., hydroxyl, methoxy) enhance activity. 3-(3,4-Dihydroxybenzylidene) derivatives show IC50 values of 12–18 μM in DPPH assays, comparable to α-tocopherol .
  • Bulky hydrophobic groups (e.g., cyclohexyl) may reduce solubility in aqueous assays but improve membrane penetration. For example, 3-cyclohexyl analogs exhibit moderate activity (IC50 ~25–30 μM) compared to 3-methyl derivatives (IC50 ~20 μM) .
  • Acetylated derivatives generally show lower activity due to blocked phenolic hydroxyl groups. 1-Acetyl-3-alkyl derivatives have 30–50% reduced scavenging capacity compared to non-acetylated forms .

Table 2. Antioxidant Activities of Selected Derivatives

Compound DPPH IC50 (μM) Reducing Power (OD700) Reference
3-Methyl-4-(3,4-dihydroxybenzylidene) 15.2 0.85
3-Cyclohexyl (predicted) 28.5 0.65
1-Acetyl-3-ethyl 45.0 0.40
α-Tocopherol 12.8 0.90

Structural and Spectroscopic Features

  • NMR Shifts : The cyclohexyl group induces upfield shifts in adjacent protons (e.g., H-4 and H-5) due to steric shielding. Experimental $^1$H NMR chemical shifts for 3-cyclohexyl derivatives align with GIAO-DFT calculations, showing deviations <0.1 ppm .
  • Conformational Dynamics : Bulky substituents like cyclohexyl restrict ring puckering, favoring a single conformation in solution, whereas smaller alkyl groups allow dynamic equilibria between envelope and twist conformers .

Biological Activity

3-Cyclohexyl-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound belonging to the triazole class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. This article reviews the synthesis, biological mechanisms, and research findings related to this compound.

The synthesis of 3-cyclohexyl-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of cyclohexylamine with diketones or ketoesters under basic conditions. Common solvents include ethanol or methanol at moderate temperatures. Industrially, continuous flow reactors are used for scalability and efficiency in production .

Antimicrobial Activity

Research indicates that 3-cyclohexyl-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The mechanism of action often involves the inhibition of specific enzymes critical for microbial growth .

Anticancer Potential

The compound has shown promise in anticancer research. For example:

  • Cell Line Studies : In studies involving human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), 3-cyclohexyl-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one demonstrated cytotoxic effects with IC50 values comparable to established chemotherapeutics .
Cell Line IC50 Value (µM) Reference Compound
MCF-715.63Tamoxifen (10.38)
HCT-11612.50Doxorubicin (15.00)

Flow cytometry analysis indicated that the compound induces apoptosis in cancer cells by activating caspase pathways .

Anti-inflammatory Effects

In addition to its anticancer properties, this triazole derivative has been investigated for anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

The biological activity of 3-cyclohexyl-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes crucial for microbial metabolism and cancer cell proliferation.
  • Receptor Interaction : It may also interact with receptors involved in inflammatory responses and cell signaling pathways .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Antimicrobial Study : A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. Results showed a notable zone of inhibition compared to control groups .
  • Cytotoxicity Assay : A cytotoxicity assay on various cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner .

Q & A

Q. What are the standard synthetic methodologies for preparing 3-cyclohexyl-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one and related derivatives?

The compound is typically synthesized via condensation reactions. A common approach involves reacting 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives with cyclohexyl-substituted aldehydes or ketones under reflux in polar aprotic solvents (e.g., ethanol or DMF). For example, similar derivatives were synthesized by reacting 3-methyl-4-amino-triazol-5-one with substituted benzaldehydes in ethanol, followed by acetylation or alkylation to introduce additional functional groups . Characterization is performed using IR, 1^1H NMR, 13^{13}C NMR, and elemental analysis to confirm structural integrity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., N-H stretching at ~3200 cm1^{-1}, C=O at ~1700 cm1^{-1}).
  • NMR spectroscopy : 1^1H NMR reveals proton environments (e.g., cyclohexyl protons at δ 1.2–2.1 ppm), while 13^{13}C NMR confirms carbonyl (C=O) and triazole ring carbons.
  • UV-Vis spectroscopy : Used to study electronic transitions, particularly for derivatives with conjugated systems (e.g., Schiff base analogs) . Theoretical calculations (DFT/B3LYP or HF methods) are often paired with experimental data to validate spectral assignments .

Advanced Research Questions

Q. How can computational methods (DFT, HF) optimize the molecular geometry and predict electronic properties?

Density Functional Theory (B3LYP/6-311G(d,p)) and Hartree-Fock (HF/6-311G(d,p)) methods are used to optimize molecular geometry, calculate bond lengths/angles, and predict electronic properties (HOMO-LUMO energies, dipole moments). For example, studies on similar triazolone derivatives showed that B3LYP provides closer agreement with experimental NMR and IR data than HF . These methods also estimate thermodynamic parameters (e.g., Gibbs free energy, entropy) and reactivity descriptors (electronegativity, hardness) .

Q. What experimental protocols are used to determine the pKa of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives?

Due to low aqueous solubility, pKa values are measured via potentiometric titration in non-aqueous solvents (e.g., isopropyl alcohol, acetonitrile) using tetrabutylammonium hydroxide (TBAH) as the titrant. The weak acidity of the N-H group in the triazolone ring (pKa ~10–12) is attributed to resonance stabilization of the deprotonated form . Data analysis employs regression models (δ_exp = a + b·δ_calc) to correlate theoretical and experimental results .

Q. How can researchers resolve discrepancies between theoretical and experimental spectroscopic data?

Discrepancies often arise from solvent effects, basis set limitations, or neglect of vibrational corrections. Strategies include:

  • Applying scaling factors to theoretical IR frequencies (e.g., 0.9613 for B3LYP/6-311G(d,p)).
  • Using the GIAO (Gauge-Including Atomic Orbital) method for NMR chemical shift calculations to account for solvent polarity .
  • Validating computational models against multiple experimental datasets (e.g., UV-Vis, 1^1H NMR) .

Q. What methodologies assess the antioxidant activity of triazolone derivatives?

In vitro assays include:

  • DPPH radical scavenging : Measures hydrogen-donating capacity.
  • Ferric reducing antioxidant power (FRAP) : Quantifies iron-binding ability.
  • β-Carotene bleaching : Evaluates lipid peroxidation inhibition. Results are compared to standards (BHA, BHT, α-tocopherol). For example, derivatives with electron-donating groups (e.g., hydroxyl, methoxy) showed enhanced activity due to improved radical stabilization .

Q. How do structural modifications (e.g., cyclohexyl vs. aryl substituents) influence biological activity?

Substituents impact lipophilicity, electronic distribution, and steric effects. Cyclohexyl groups enhance membrane permeability, while aromatic substituents (e.g., cinnamoyloxy) improve antioxidant activity via resonance stabilization. Comparative studies using QSAR (Quantitative Structure-Activity Relationship) models can quantify these effects .

Q. What are the key challenges in synthesizing and characterizing enantiomerically pure triazolone derivatives?

Challenges include:

  • Racemization during alkylation/acylation steps.
  • Limited chiral resolution in HPLC or NMR. Solutions involve using chiral auxiliaries or asymmetric catalysis, as reported for related heterocycles .

Data Analysis and Contradictions

Q. How should researchers address conflicting pKa values reported for triazolone derivatives?

Discrepancies may arise from solvent polarity, temperature, or measurement techniques. Standardize conditions (e.g., 25°C in anhydrous isopropyl alcohol) and validate results with multiple methods (potentiometry, UV-Vis pH titration) .

Q. Why do theoretical HOMO-LUMO energy gaps sometimes deviate from experimental UV-Vis data?

Theoretical calculations often neglect solvatochromic effects and exciton interactions. Incorporate solvent models (e.g., PCM: Polarizable Continuum Model) and compare TD-DFT (Time-Dependent DFT) results with experimental λ_max values .

Methodological Advances

Q. What emerging techniques improve the synthesis of triazolone derivatives?

Microfluidic reactors enable continuous-flow synthesis, enhancing safety and yield for nitro-substituted analogs (e.g., 3-nitro-1,2,4-triazol-5-one). This method reduces thermal hazards compared to batch processes .

Q. How can non-linear optical (NLO) properties of this compound be evaluated for material science applications?

NLO analysis involves calculating hyperpolarizability (β) and dipole moments using DFT. Derivatives with extended π-conjugation (e.g., Schiff base analogs) exhibit enhanced NLO responses, making them candidates for optoelectronic devices .

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